molecular formula C18H18N2O3 B6377351 5-(3-BOC-Aminophenyl)-3-cyanophenol CAS No. 1261942-97-5

5-(3-BOC-Aminophenyl)-3-cyanophenol

Cat. No.: B6377351
CAS No.: 1261942-97-5
M. Wt: 310.3 g/mol
InChI Key: IKLUHXZJMVKFLD-UHFFFAOYSA-N
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Description

5-(3-BOC-Aminophenyl)-3-cyanophenol is a synthetic organic compound featuring a phenol core substituted with a cyano group at the 3-position and a tert-butoxycarbonyl (BOC)-protected amine at the 5-position of a phenyl ring. This structure combines two critical functional groups:

  • BOC-protected amine: A common protecting group in peptide synthesis and medicinal chemistry, offering stability under basic conditions and selective deprotection under acidic conditions.
  • 3-Cyanophenol moiety: The cyano group (-CN) enhances electron-withdrawing effects, influencing acidity (pKa of phenol ~8-10) and reactivity in nucleophilic substitutions or cross-coupling reactions.

Properties

IUPAC Name

tert-butyl N-[3-(3-cyano-5-hydroxyphenyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-18(2,3)23-17(22)20-15-6-4-5-13(9-15)14-7-12(11-19)8-16(21)10-14/h4-10,21H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLUHXZJMVKFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-tert-Butoxycarbonylaminophenyl)-3-cyanophenol typically involves the following steps:

Industrial Production Methods

Industrial production of 5-(3-tert-Butoxycarbonylaminophenyl)-3-cyanophenol follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-tert-Butoxycarbonylaminophenyl)-3-cyanophenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The BOC group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones

    Reduction: Primary amines

    Substitution: Free amines

Scientific Research Applications

5-(3-tert-Butoxycarbonylaminophenyl)-3-cyanophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-tert-Butoxycarbonylaminophenyl)-3-cyanophenol involves its interaction with specific molecular targets. The BOC-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in various biochemical reactions. The cyanophenol moiety can interact with enzymes and proteins, potentially inhibiting their activity through competitive or non-competitive mechanisms.

Comparison with Similar Compounds

5-(3-Acetylaminophenyl)-3-cyanophenol (CAS 1261985-97-0)

Structural Differences :

  • Protecting Group : Acetyl (Ac) instead of BOC.
  • Stability : Acetyl groups are less stable under basic or nucleophilic conditions compared to BOC, which is more resistant to hydrolysis but requires stronger acids (e.g., TFA) for removal.

3-Cyanophenol (CAS 873-62-1)

Key Properties :

  • Molecular Formula: C₇H₅NO
  • Molecular Weight : 119.12 g/mol
  • Melting Point : 75–80°C (purity >98% GC) .
    Functional Differences :
  • Lacks the BOC-aminophenyl group, simplifying its structure but limiting its utility in protected amine syntheses.
  • Higher acidity due to the absence of electron-donating groups; reacts readily in electrophilic substitutions or as a ligand in coordination chemistry.
  • Commercial availability and lower cost (e.g., JPY 5,200 for 5g ) make it a common starting material for cyanophenol derivatives .

4-Cyanophenol (p-Hydroxybenzonitrile)

Positional Isomerism :

  • The cyano group at the para position alters electronic effects, reducing steric hindrance compared to the meta-substituted 3-cyanophenol.
  • Reactivity: Enhanced resonance stabilization of the phenoxide ion increases acidity (pKa ~7.9 vs. ~8.5 for 3-cyanophenol), favoring deprotonation in milder conditions.

Deuterated Analogues (e.g., 4-Cyanophenol-2,3,5,6-d4)

  • Used in isotopic labeling for mechanistic studies or NMR spectroscopy.
  • Higher molecular weight (123.15 g/mol for d4) and altered solubility due to deuterium substitution .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS No. Key Functional Groups Applications
5-(3-BOC-Aminophenyl)-3-cyanophenol C₁₈H₁₈N₂O₃ 310.35 Not Available BOC-amine, 3-cyanophenol Pharmaceutical intermediates
5-(3-Acetylaminophenyl)-3-cyanophenol C₁₅H₁₂N₂O₂ 252.27 1261985-97-0 Acetyl-amine, 3-cyanophenol Lab-scale synthesis
3-Cyanophenol C₇H₅NO 119.12 873-62-1 Phenol, cyano group Organic synthesis, ligands
4-Cyanophenol C₇H₅NO 119.12 7681-82-5 Phenol, para-cyano group Spectroscopy, polymer chemistry

Research Findings and Implications

  • Protecting Group Strategy : BOC protection offers superior stability for amine-containing intermediates in multi-step syntheses compared to acetyl, which is prone to unintended cleavage .
  • Electronic Effects: The meta-cyano group in 3-cyanophenol derivatives increases electrophilicity at the ortho/para positions, facilitating Suzuki-Miyaura couplings or nitrations .
  • Cost vs. Utility: While 3-cyanophenol is cost-effective (JPY 5,200/5g ), specialized derivatives like the BOC-protected compound are critical for high-value pharmaceutical applications despite higher synthesis costs.

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